Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18320146
InChI: InChI=1S/C10H9ClN2O2/c1-5-12-8-4-6(11)3-7(9(8)13-5)10(14)15-2/h3-4H,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H9ClN2O2
Molecular Weight: 224.64 g/mol

Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate

CAS No.:

Cat. No.: VC18320146

Molecular Formula: C10H9ClN2O2

Molecular Weight: 224.64 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate -

Specification

Molecular Formula C10H9ClN2O2
Molecular Weight 224.64 g/mol
IUPAC Name methyl 6-chloro-2-methyl-1H-benzimidazole-4-carboxylate
Standard InChI InChI=1S/C10H9ClN2O2/c1-5-12-8-4-6(11)3-7(9(8)13-5)10(14)15-2/h3-4H,1-2H3,(H,12,13)
Standard InChI Key ZBSYZJPNOXXTME-UHFFFAOYSA-N
Canonical SMILES CC1=NC2=C(C=C(C=C2N1)Cl)C(=O)OC

Introduction

Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate is a heterocyclic compound belonging to the benzimidazole family. It features a chloro group at the 6-position, a methyl group at the 2-position, and a carboxylate ester at the 4-position. This unique arrangement of functional groups contributes to its chemical properties and potential biological activities.

Synthesis and Applications

The synthesis of Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate typically involves multiple steps, which are crucial for its efficient production in laboratory settings. This compound has potential applications in medicinal chemistry and materials science due to its diverse biological activities.

Biological Activities

Benzimidazole derivatives, including Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate, are known for their interactions with biological targets. These interactions make them candidates for further pharmacological studies, particularly in binding to enzymes and receptors.

Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Methyl 6-nitro-2-methyl-1H-benzo[d]imidazole-4-carboxylateNot specifiedContains a nitro group; known for enhanced antimicrobial activity.
Ethyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylateC11H11ClN2O2Ethyl instead of methyl; alters solubility and reactivity.
Methyl 5-chloro-1H-benzimidazole-2-carboxylateNot specifiedDifferent positioning of functional groups; distinct biological profile.

Research Findings

Research into the interaction of Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate with biological macromolecules has shown that it can effectively bind to certain enzymes and receptors. These studies are crucial for optimizing the compound for therapeutic use.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator